molecular formula C15H15F2NO B2565290 1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one CAS No. 2094236-31-2

1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one

Cat. No.: B2565290
CAS No.: 2094236-31-2
M. Wt: 263.288
InChI Key: GXADRFLVZDZIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one is an organic compound with the molecular formula C15H15F2NO. This compound is characterized by the presence of a piperidine ring substituted with a 2,4-difluorophenyl group and a but-2-yn-1-one moiety. It is a white crystalline solid and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one typically involves multiple steps. One common method starts with the reaction of 2,4-difluorobenzene with piperidine to form 2-(2,4-difluorophenyl)piperidine. This intermediate is then reacted with but-2-yn-1-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: Another compound with a 2,4-difluorophenyl group, used in organic synthesis and catalysis.

    2-(2,4-Difluorophenyl)ethanamine: A related compound with potential biological activity.

Uniqueness

1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one is unique due to its combination of a piperidine ring and a but-2-yn-1-one moiety, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

1-[2-(2,4-difluorophenyl)piperidin-1-yl]but-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO/c1-2-5-15(19)18-9-4-3-6-14(18)12-8-7-11(16)10-13(12)17/h7-8,10,14H,3-4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXADRFLVZDZIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCCCC1C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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